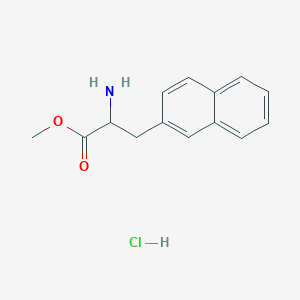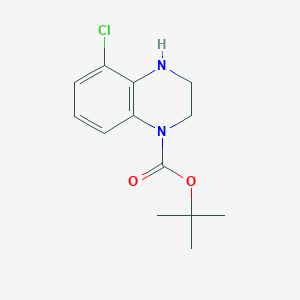![molecular formula C13H22O2SSi B11849842 Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane CAS No. 864058-66-2](/img/structure/B11849842.png)
Trimethyl{[(2S,4S)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(((2S,4S)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane is a complex organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique chemical properties, including stability, flexibility, and reactivity. This compound, in particular, features a tetrahydropyran ring substituted with a thiophene group and a trimethylsilyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(((2S,4S)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Group: This step may involve the use of thiophene derivatives and coupling reactions.
Attachment of the Trimethylsilyl Group: This is usually done using trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene group can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Various substitution reactions can occur, particularly at the thiophene ring and the trimethylsilyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.
Material Science: It may be used in the synthesis of advanced materials with unique properties.
Biology
Bioconjugation: The compound can be used to modify biomolecules for research purposes.
Drug Delivery: It may be explored as a component in drug delivery systems.
Medicine
Pharmaceutical Research: The compound can be studied for its potential therapeutic properties.
Industry
Silicone-Based Products: It can be used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism by which Trimethyl(((2S,4S)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane exerts its effects depends on its specific application. In catalysis, it may act by providing a reactive site for chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Ethers: Compounds with similar trimethylsilyl groups.
Thiophene Derivatives: Compounds with thiophene rings.
Tetrahydropyran Derivatives: Compounds with tetrahydropyran rings.
Uniqueness
Trimethyl(((2S,4S)-2-methyl-4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)oxy)silane is unique due to its combination of a tetrahydropyran ring, a thiophene group, and a trimethylsilyl group. This unique structure imparts specific chemical properties that can be leveraged in various applications.
Properties
CAS No. |
864058-66-2 |
|---|---|
Molecular Formula |
C13H22O2SSi |
Molecular Weight |
270.46 g/mol |
IUPAC Name |
trimethyl-[(2S,4S)-2-methyl-4-thiophen-3-yloxan-4-yl]oxysilane |
InChI |
InChI=1S/C13H22O2SSi/c1-11-9-13(6-7-14-11,15-17(2,3)4)12-5-8-16-10-12/h5,8,10-11H,6-7,9H2,1-4H3/t11-,13-/m0/s1 |
InChI Key |
SIKXUNHUXVUCIZ-AAEUAGOBSA-N |
Isomeric SMILES |
C[C@H]1C[C@@](CCO1)(C2=CSC=C2)O[Si](C)(C)C |
Canonical SMILES |
CC1CC(CCO1)(C2=CSC=C2)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-3-(methylsulfonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11849768.png)
![2-([1,1'-Biphenyl]-2-yl)-1-phenylethanone](/img/structure/B11849771.png)


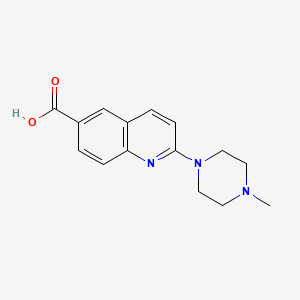
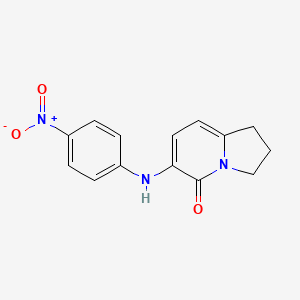
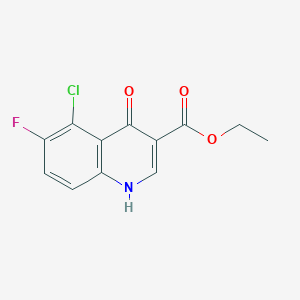
![2-(Furan-2-yl)-6-methyl[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-imine](/img/structure/B11849819.png)


